molecular formula C9H11BO3 B3038061 trans-2-(4-Methoxyphenyl)vinylboronic acid CAS No. 72316-18-8

trans-2-(4-Methoxyphenyl)vinylboronic acid

Cat. No. B3038061
CAS RN: 72316-18-8
M. Wt: 177.99 g/mol
InChI Key: LGSBCAPDUJYMOQ-VOTSOKGWSA-N
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Description

“trans-2-(4-Methoxyphenyl)vinylboronic acid” is a chemical compound with the empirical formula C9H11BO3 . It is also known as [(E)-2-(4-Methoxyphenyl)ethenyl]boronic acid .


Synthesis Analysis

This compound is involved in various chemical reactions. It has been used in enantioselective conjugate addition reactions with indole-appended enones, Liebeskind-Srogl cross-coupling reactions, Petasis asymmetric dihydroxylation for synthesis of (dihydroxy)homotyrosines, copper-catalyzed trifluoromethylation, asymmetric Michael addition with hydroxycinnamaldehydes, and cobalt-catalyzed coupling for synthesis of phenylbutenylheteroarenes .


Molecular Structure Analysis

The linear formula of “trans-2-(4-Methoxyphenyl)vinylboronic acid” is CH3OC6H4CH=CHB(OH)2 . It has a molecular weight of 177.99 .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, “trans-2-(4-Methoxyphenyl)vinylboronic acid” is involved in several chemical reactions. These include enantioselective conjugate addition reactions, Liebeskind-Srogl cross-coupling reactions, Petasis asymmetric dihydroxylation, copper-catalyzed trifluoromethylation, asymmetric Michael addition, and cobalt-catalyzed coupling .

Its melting point is between 140-144 °C .

Scientific Research Applications

Synthesis Applications

  • Cyclopropylboronic Acid Derivatives Synthesis : A study by Duncton and Singh (2013) demonstrates the synthesis of trans-2-(trifluoromethyl)cyclopropylboronic acid derivatives from vinylboronic acid. This process involves a Suzuki reaction, emphasizing the utility of vinylboronic acid compounds in creating structurally diverse boronic acids (Duncton & Singh, 2013).

Mechanistic Studies in Reactions

  • Homocoupling Reaction Catalysis : Elias et al. (2017) investigated the homocoupling reaction of trans-2-phenylvinylboronic acid. The study provides insights into the catalytic role of palladium nanocubes in these reactions, highlighting the complex interplay of base presence and substrate molecules (Elias et al., 2017).

  • Suzuki-Miyaura Cross-Coupling : A computational study by Braga, Ujaque, and Maseras (2006) focused on the full catalytic cycle of the Suzuki−Miyaura cross-coupling, using vinyl bromide and vinylboronic acid as reactants. The study offers valuable insights into the different stages of this pivotal reaction in organometallic chemistry (Braga, Ujaque, & Maseras, 2006).

Photochemical and Structural Studies

  • Photochemical Properties : Research on poly(phenylenevinylene)s by Wakioka (2009) revealed interesting photo-induced properties. The study involves derivatives of vinylboronic acid, illustrating their potential in advanced material science applications (Wakioka, 2009).

  • Molecular and Crystal Structure Analysis : A study by Belyakov et al. (2009) explored the crystal structure of trans and cis isomers of a compound involving a 4-methoxyphenylvinyl group. This research provides a deeper understanding of the structural aspects of such compounds (Belyakov et al., 2009).

  • Photoisomerization Investigations : Mac et al. (2010) investigated the fluorescence properties and trans-cis photoisomerization of benzoxazole derivatives, including a 4-methoxyphenylvinyl component. This study enhances our understanding of the photophysical behavior of these compounds (Mac et al., 2010).

Catalytic Applications

  • Catalysis in Suzuki-Miyaura Coupling : Barder, Walker, Martinelli, and Buchwald (2005) discussed the use of ligands related to vinylboronic acids in Suzuki-Miyaura coupling reactions. This research underscores the significance of these compounds in catalytic processes (Barder et al., 2005).

Safety and Hazards

While specific safety and hazards information for “trans-2-(4-Methoxyphenyl)vinylboronic acid” was not found, general safety measures for handling similar compounds include using water spray, alcohol-resistant foam, dry chemical, or carbon dioxide in case of fire . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

[(E)-2-(4-methoxyphenyl)ethenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7,11-12H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSBCAPDUJYMOQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=C(C=C1)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC=C(C=C1)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601249261
Record name [trans-2-(4-Methoxyphenyl)ethenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(4-Methoxyphenyl)vinylboronic acid

CAS RN

72316-18-8
Record name [trans-2-(4-Methoxyphenyl)ethenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72316-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [trans-2-(4-Methoxyphenyl)ethenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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